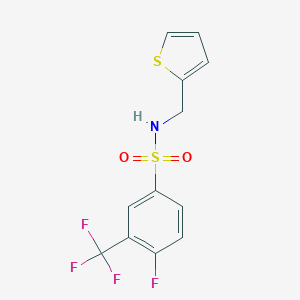![molecular formula C23H22N2O B246419 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one, also known as DIMPI, is a synthetic compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is thought to involve the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammation-related molecules. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one are largely dependent on the specific biological system being studied. In general, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in a variety of in vitro and in vivo models. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one for lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, its wide range of biological activities and low toxicity make it an attractive candidate for further study. However, one limitation of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one and to identify potential targets for therapeutic intervention. Finally, the anticancer properties of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one involves the reaction between 4-(dimethylamino)benzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. The overall synthesis method is relatively simple and can be carried out in a laboratory setting with moderate ease.
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the development of inflammation and cancer.
Propiedades
Fórmula molecular |
C23H22N2O |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C23H22N2O/c1-16-8-10-17(11-9-16)22-20-6-4-5-7-21(20)23(26)25(22)19-14-12-18(13-15-19)24(2)3/h4-15,22H,1-3H3 |
Clave InChI |
YJUWOKCLUZXKNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)

